Potassium 3-amino-propylamide

Description

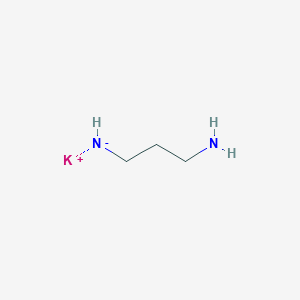

Potassium 3-amino-propylamide is an organometallic compound featuring a primary amine (-NH₂) and an amide (-CONH₂) group within a propyl chain backbone, coordinated with a potassium ion. The potassium counterion likely enhances solubility in polar solvents (e.g., water, alcohols) compared to analogous sodium or lithium salts, though experimental validation is required .

Properties

CAS No. |

56038-00-7 |

|---|---|

Molecular Formula |

C3H9KN2 |

Molecular Weight |

112.22 g/mol |

IUPAC Name |

potassium;3-aminopropylazanide |

InChI |

InChI=1S/C3H9N2.K/c4-2-1-3-5;/h4H,1-3,5H2;/q-1;+1 |

InChI Key |

GXBBCEZQOPFZFX-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C[NH-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 3-amino-propylamide can be synthesized through the reaction of potassium hydride with 1,3-diaminopropane. This reaction generates the superbase in situ, which is then used in various organic reactions . The preparation involves the deprotonation of the amine group by potassium hydride, leading to the formation of the highly reactive this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of potassium hydride and 1,3-diaminopropane remains the standard method for large-scale production .

Chemical Reactions Analysis

Structural and Reactivity Profile

KAPA consists of a propylamine backbone with a terminal amino group (–NH₂) bound to potassium. Its reactivity is governed by:

-

Nucleophilicity : The lone electron pair on the nitrogen atom facilitates nucleophilic attacks.

-

Basicity : The amino group can abstract protons, forming amide intermediates.

-

Potassium coordination : The counterion stabilizes transition states in polar solvents.

Nucleophilic Substitution Reactions

KAPA participates in SN₂ reactions, particularly with alkyl halides and electrophilic carbonyl compounds.

Mechanistic Insights :

-

Alkylation proceeds via a two-step process:

Condensation and Cyclization

KAPA undergoes condensation with phthalimide derivatives to form heterocyclic intermediates:

Example Reaction :

textKAPA + Potassium phthalimide → N-[N'-(methacryloyl)-3-aminopropyl]phthalimide (50–150°C, 1–5 h)[3]

-

Key Step : Nucleophilic displacement of chloride by phthalimide (activation energy: 136–173 kJ/mol inferred from analogous systems) .

Thermal Decomposition Pathways

Computational studies on propylamine analogs reveal potential decomposition routes for KAPA:

| Pathway | Products | Activation Energy (kJ/mol) | Dominant Conditions |

|---|---|---|---|

| Pathway A | Propene + NH₃ | 283–297 | High-temperature heating |

| Pathway D | H₂ + propanimine | 254–269 | Catalytic environments |

Notable Observations :

-

Pathway A dominates under pyrolysis conditions (ΔG = 65 kJ/mol) .

-

Potassium’s presence lowers activation barriers by stabilizing transition states through electrostatic interactions.

Role in Acrylamide Formation

KAPA serves as a precursor in acrylamide (AA) synthesis via deamination:

text3-APA (from KAPA) → Acrylamide + NH₃ (Δ, 120–180°C)[1]

Key Data :

-

AA yields from 3-APA exceed those from asparagine in model systems (up to 289 μg/kg in processed foods) .

-

Activation energy for deamination: 136.6 kJ/mol (with HMF as a catalyst) .

Stability and Handling Considerations

Scientific Research Applications

Potassium 3-amino-propylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 3-amino-propylamide involves its role as a superbase. It deprotonates various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets include carbonyl compounds, alkynes, and other electrophilic species. The pathways involved include the formation of highly reactive intermediates that drive the desired chemical transformations .

Comparison with Similar Compounds

Functional Group Variations

Key compounds for comparison :

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9): A branched diamine with a dodecyl chain, enhancing hydrophobicity. Molecular weight: 299.54 g/mol .

3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS 1220037-58-0): Contains a methoxy (-OCH₃) group and hydrochloride salt, increasing polarity and stability. Molecular weight: ~250–300 g/mol (estimated) .

(3-Aminopropyl)diethylamine: Features a diethylamino group (-N(C₂H₅)₂), reducing basicity compared to primary amines. Synonyms include DEAPA and N,N-diethyl-1,3-propanediamine .

N-[3-[(3-Aminopropyl)amino]propyl]stearamide (CAS 42195-41-5): A stearamide derivative with dual amine sites, enabling surfactant-like behavior. Molecular weight: ~450 g/mol (estimated) .

Physicochemical Properties

*Theoretical values for this compound are inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.